![molecular formula C11H15N3O B2701727 3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 179470-40-7](/img/structure/B2701727.png)
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane
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Description
“3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic compound. It contains a pyrazine group, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also includes a bicyclo[2.2.2]octane structure, which is a type of cycloalkane (a hydrocarbon with only single bonds) with three rings .
Synthesis Analysis
The synthesis of compounds with a bicyclo[2.2.2]octane structure can be challenging due to the strain in the molecule . A key feature in the synthesis process involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Molecular Structure Analysis
The molecular structure of “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” is complex due to the presence of the bicyclo[2.2.2]octane and pyrazine structures. The bicyclo[2.2.2]octane structure is a type of cycloalkane with three fused rings . The pyrazine structure is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound “3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane” likely undergoes various chemical reactions due to the presence of the reactive pyrazine and bicyclo[2.2.2]octane structures. DABCO, a similar compound, is known to be a strong nucleophile and a good leaving group in aliphatic and aromatic nucleophilic substitution reactions .Scientific Research Applications
Catalysis of Organic Reactions
DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It has been used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This enables the use of DABCO as a catalyst of a series of organic reactions .
Building Block for Organic Synthesis
DABCO is used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines . Some derivatives of DABCO are also widely used as reagents .
Source of Sulfur Dioxide
1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), a derivative of DABCO, can serve as a source of SO2 .
Electrophilic Fluorinating Agent
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis (tetrafluoroborate) (Selectfluor), another derivative of DABCO, is used as an electrophilic fluorinating agent .
Component in Coordination Polymers
DABCO has been used in the synthesis of coordination polymers. For example, it has been used to synthesize a coordination polymer with a triply charged metal ion, lanthanum (III), resulting in a compound with the formula [La (odabco) 3 ]Cl 3 · x H 2 O .
Oxidation of 2-pyrazolines and Isoxazolines
DABCO has been used in the oxidation of 1,3,5-trisubstituted 4,5-dihydro-1H-pyrazoles and -isoxazoles to their corresponding aromatic derivatives .
properties
IUPAC Name |
3-pyrazin-2-yloxy-1-azabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-14-6-2-9(1)10(8-14)15-11-7-12-3-4-13-11/h3-4,7,9-10H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOUJRJXRSRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane |
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